![molecular formula C14H17Cl2N3O2 B2759645 4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride CAS No. 1311313-73-1](/img/structure/B2759645.png)
4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, also known as AG-490, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Chemical Synthesis and Characterization
Research into the chemical synthesis and characterization of compounds related to 4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has led to the development of various methods for creating and analyzing imidazole derivatives. For example, studies have explored the functionalization reactions of pyrazole carboxylic acids and acid chlorides, resulting in the formation of imidazo and pyridine derivatives, highlighting the versatility of these chemical frameworks for further pharmaceutical and materials science applications (İ. Yıldırım, F. Kandemirli, E. Demir, 2005). Another study synthesized novel imidazo derivatives and evaluated their antiglycation and antioxidant potential, showcasing the therapeutic potential of these compounds (M. Taha, K. Al-Kadi, N. Ismail, et al., 2015).
Pharmaceutical Research
Imidazole derivatives are being extensively studied for their pharmacological properties, including their potential as antiulcer agents and modulators of GABA_A receptors. Research has synthesized new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective agents, although findings have been varied in terms of their efficacy (J. Starrett, T. A. Montzka, A. Crosswell, R. L. Cavanagh, 1989). Another study highlighted the synthesis of imidazolones and pyrrolones, testing their anxiolytic properties through modulation of the GABA_A receptor, indicating potential applications in anxiety and related disorders without the typical side effects associated with benzodiazepines (C. Grunwald, C. Rundfeldt, H. Lankau, et al., 2006).
Materials Science and Chemistry
The synthesis and application of imidazole derivatives extend into materials science, with studies exploring their use in creating metal-organic frameworks (MOFs) and coordinating compounds. For instance, zinc(II) and cadmium(II) MOFs have been developed using imidazole ligands, showcasing their sorption and anion exchange properties, which are crucial for applications in gas storage, separation technologies, and catalysis (Shui-Sheng Chen, Peng Wang, S. Takamizawa, et al., 2014). Another innovative application includes the synthesis of soluble and thermally stable polyimides from diamines containing imidazole groups, demonstrating their potential in creating high-performance polymers (M. Ghaemy, R. Alizadeh, 2009).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.2ClH/c1-2-10(15-5-1)14-16-7-11(17-14)9-3-4-12-13(6-9)19-8-18-12;;/h3-4,6-7,10,15H,1-2,5,8H2,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKNICPAKOXQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)OCO4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.